molecular formula C7H5Br3 B14341295 1,2,3-Tribromo-4-methylbenzene CAS No. 93701-30-5

1,2,3-Tribromo-4-methylbenzene

Cat. No.: B14341295
CAS No.: 93701-30-5
M. Wt: 328.83 g/mol
InChI Key: MKSTYJIDBFKGJI-UHFFFAOYSA-N
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Description

1,2,3-Tribromo-4-methylbenzene is an aromatic compound with the molecular formula C7H5Br3 It is a derivative of benzene, where three bromine atoms and one methyl group are substituted on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Tribromo-4-methylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution. One common method involves the bromination of 4-methylbenzene (toluene) using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions typically include:

    Temperature: Room temperature to 50°C

    Solvent: Carbon tetrachloride or chloroform

    Catalyst: Iron(III) bromide

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters and improve yield.

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Tribromo-4-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid group.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Zinc (Zn) in acetic acid or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

    Substitution: Formation of compounds like 1,2,3-trihydroxy-4-methylbenzene.

    Oxidation: Formation of 1,2,3-tribromo-4-carboxybenzene.

    Reduction: Formation of 4-methylbenzene.

Scientific Research Applications

1,2,3-Tribromo-4-methylbenzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of flame retardants, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1,2,3-tribromo-4-methylbenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms can form halogen bonds with amino acid residues in proteins, affecting their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

  • 1,2,4-Tribromo-5-methylbenzene
  • 1,3,5-Tribromo-2-methylbenzene
  • 1,2,3-Tribromo-5-methylbenzene

Comparison: 1,2,3-Tribromo-4-methylbenzene is unique due to the specific positions of the bromine atoms and the methyl group on the benzene ring. This arrangement influences its chemical reactivity and physical properties, such as melting point and solubility. Compared to its isomers, this compound may exhibit different reactivity patterns in substitution and oxidation reactions, making it a valuable compound for targeted applications in research and industry.

Properties

CAS No.

93701-30-5

Molecular Formula

C7H5Br3

Molecular Weight

328.83 g/mol

IUPAC Name

1,2,3-tribromo-4-methylbenzene

InChI

InChI=1S/C7H5Br3/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,1H3

InChI Key

MKSTYJIDBFKGJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Br)Br)Br

Origin of Product

United States

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